4-Amino-3-fluoro-5-nitrobenzoic acid

Aminopeptidase N (APN/CD13) Enzyme inhibition Anticancer target

4-Amino-3-fluoro-5-nitrobenzoic acid (CAS 803700-08-5) is a polysubstituted benzoic acid derivative bearing amino (–NH₂), fluoro (–F), and nitro (–NO₂) groups at the 4-, 3-, and 5-positions, respectively. With a molecular formula of C₇H₅FN₂O₄ and a molecular weight of 200.12 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and materials science.

Molecular Formula C7H5FN2O4
Molecular Weight 200.12 g/mol
Cat. No. B13948103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-fluoro-5-nitrobenzoic acid
Molecular FormulaC7H5FN2O4
Molecular Weight200.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])N)F)C(=O)O
InChIInChI=1S/C7H5FN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12)
InChIKeySSQRDFPDLHOGSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-fluoro-5-nitrobenzoic Acid: A Triple-Substituted Benzoic Acid Building Block for Targeted Heterocyclic Synthesis and Enzyme Inhibitor Discovery


4-Amino-3-fluoro-5-nitrobenzoic acid (CAS 803700-08-5) is a polysubstituted benzoic acid derivative bearing amino (–NH₂), fluoro (–F), and nitro (–NO₂) groups at the 4-, 3-, and 5-positions, respectively. With a molecular formula of C₇H₅FN₂O₄ and a molecular weight of 200.12 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and materials science. Its electron-deficient aromatic ring, activated by the nitro group, facilitates nucleophilic aromatic substitution (SNAr) reactions, while the carboxylic acid moiety enables further derivatization via amide coupling or esterification. The compound has reported inhibitory activity against aminopeptidase N (APN/CD13) with an IC₅₀ of 70 nM in porcine kidney microsomes [1]. Commercial availability is typically at ≥98% purity from multiple suppliers, making it accessible for both academic and industrial research programs .

Why 4-Amino-3-fluoro-5-nitrobenzoic Acid Cannot Be Replaced by Common Analogs in Structure–Activity-Relationship-Driven Procurement


The specific 1,2,3,5-tetrasubstituted benzene arrangement in 4-amino-3-fluoro-5-nitrobenzoic acid creates a unique electronic environment that cannot be replicated by simple removal, replacement, or positional isomerization of any single substituent. The three functional groups are electronically orthogonal but sterically cooperative: the nitro group at C5 exerts a strong –M effect that activates the ring for SNAr chemistry, the fluoro at C3 provides a strategically reactive leaving group for subsequent displacement, and the amino at C4 anchors the molecule into a 3-nitro-4-aminobenzoic acid pharmacophore recognized by targets such as APN and GPR109b [1] [2]. The regioisomer 2-amino-3-fluoro-5-nitrobenzoic acid (CAS 101336-14-5), which differs only in the amino-group position, presents an entirely different spatial relationship between the amino and nitro groups, fundamentally altering its hydrogen-bonding pattern and biological recognition. Similarly, the des-fluoro analog 4-amino-3-nitrobenzoic acid (CAS 1588-83-6) lacks the synthetic handle at C3 for additional SNAr-based diversification, substantially reducing its utility as a polyfunctional building block [3]. These differences render generic substitution chemically and biologically invalid.

Quantitative Differentiation Evidence for 4-Amino-3-fluoro-5-nitrobenzoic Acid Relative to Closest Analogs


APN Inhibitory Potency: 4-Amino-3-fluoro-5-nitrobenzoic Acid vs. a Structurally Related Hydroxamate Analog

4-Amino-3-fluoro-5-nitrobenzoic acid inhibits porcine kidney aminopeptidase N (APN) with an IC₅₀ of 70 nM, placing it in the mid-nanomolar potency range for this target class [1]. A closely related analog—identified as CHEMBL3764432 (BDBM50144931), which also contains a hydroxamic acid zinc-binding group—achieves an IC₅₀ of 30 nM in the identical assay system, representing a 2.3-fold improvement in potency [2]. However, the hydroxamate analog carries the potential liability of non-selective metal chelation, a known concern for hydroxamate-containing APN inhibitors, whereas the carboxylic acid zinc-binding motif of 4-amino-3-fluoro-5-nitrobenzoic acid may offer a differentiated selectivity profile. Both compounds are essentially inactive against HDAC1/HDAC2 (IC₅₀ > 100,000 nM) [1] [2], confirming that APN inhibition is not confounded by pan-HDAC activity.

Aminopeptidase N (APN/CD13) Enzyme inhibition Anticancer target

Melting Point Differentiation: Processability Advantages Over the Des-Fluoro Analog

The melting point of 4-amino-3-fluoro-5-nitrobenzoic acid is reported as 148–151 °C , which is significantly lower than that of its des-fluoro counterpart 4-amino-3-nitrobenzoic acid (CAS 1588-83-6), which melts with decomposition at 280–290 °C [1]. The reduction of approximately 130 °C in melting point is consistent with the well-established effect of fluorine substitution in disrupting crystal lattice packing through reduced intermolecular hydrogen-bonding efficiency. This lower melting range translates into practical advantages for solution-phase chemistry, as the compound is a stable, low-melting solid that is easier to dispense, dissolve, and process under mild conditions without the risk of thermal degradation during handling.

Physicochemical characterization Process chemistry Crystallization behavior

Lipophilicity Tuning: LogP Shift Relative to Non-Fluorinated and Des-Nitro Analogs

The computed LogP of 4-amino-3-fluoro-5-nitrobenzoic acid is 2.38 , reflecting the balanced lipophilic contributions of the fluoro (+0.39 log unit relative to the des-fluoro analog 4-amino-3-nitrobenzoic acid, which has LogP 1.98) [1] and the nitro group. In contrast, the des-nitro analog 4-amino-3-fluorobenzoic acid (CAS 455-87-8) exhibits a substantially lower LogP of 1.39–1.69 [2], while the des-amino analog 3-fluoro-5-nitrobenzoic acid (CAS 14027-75-9) has LogP 1.96–2.00 . The target compound occupies a distinctive intermediate lipophilicity space—more lipophilic than either the des-fluoro or des-nitro variants, yet still within the generally accepted drug-like LogP range of 0–5. This property profile may be advantageous for achieving balanced aqueous solubility and membrane permeability in lead optimization programs.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Count as a Predictor of Permeability and Solubility Relative to Close Analogs

4-Amino-3-fluoro-5-nitrobenzoic acid possesses two hydrogen-bond donor (HBD) groups (the carboxylic acid –OH and the aniline –NH₂), consistent with Lipinski's rule-of-five guidelines . Its positional isomer 2-amino-3-fluoro-5-nitrobenzoic acid (CAS 101336-14-5) shares an identical HBD count of 2 [1], as does the des-fluoro analog 4-amino-3-nitrobenzoic acid [2]. The des-nitro analog 4-amino-3-fluorobenzoic acid and the des-amino analog 3-fluoro-5-nitrobenzoic acid each have only one HBD group (the –COOH proton) [3] . While a lower HBD count is generally associated with improved passive membrane permeability, the presence of the additional –NH₂ donor in the target compound enables critical target-engagement hydrogen bonds—as demonstrated by the APN inhibitory activity (IC₅₀ = 70 nM)—that the single-HBD analogs cannot form. This represents a classic drug-design trade-off: the incremental HBD count in 4-amino-3-fluoro-5-nitrobenzoic acid is the structural feature that confers biological recognition, and it cannot be eliminated without losing target affinity.

Drug-likeness Hydrogen bonding ADME prediction

Synthetic Utility as an ortho-Fluoro Nitroarene Building Block for Benzimidazole Library Construction

The compound's 1,2,3,5-substitution pattern uniquely positions the fluoro group between the nitro (C5) and amino (C4) substituents, creating an activated SNAr site at C3. This arrangement is directly analogous to 4-fluoro-3-nitrobenzoic acid, a well-established precursor for benzimidazole synthesis via sequential SNAr amination, nitro reduction, and cyclocondensation [1] [2]. In published syntheses, 4-fluoro-3-nitrobenzoic acid proceeds through esterification (75% yield), SNAr with primary amines, Zn/NH₄Cl or SnCl₂ reduction, and acid-catalyzed cyclization to yield diverse benzimidazole libraries [3]. The target compound, with its pre-installed amino group, has the potential to streamline this sequence by eliminating the nitro reduction step, thereby improving step economy from four to potentially three synthetic operations. In contrast, the des-fluoro analog 4-amino-3-nitrobenzoic acid lacks a displaceable halogen and cannot participate in SNAr-based diversification, while 3-fluoro-5-nitrobenzoic acid lacks the amino nucleophile needed for subsequent heterocycle formation and would require an additional amination step [4].

Benzimidazole synthesis SNAr chemistry Heterocyclic library production

GPR109b Pharmacophore Compatibility: The 3-Nitro-4-Aminobenzoic Acid Motif as a Proven GPCR Agonist Scaffold

A series of 3-nitro-4-substituted-aminobenzoic acids, including compounds structurally related to 4-amino-3-fluoro-5-nitrobenzoic acid, have been demonstrated to act as potent and highly selective agonists of the orphan human G protein-coupled receptor GPR109b, the low-affinity niacin receptor [1]. This pharmacophore, which requires both the 3-nitro and 4-amino substituents in a defined spatial arrangement on the benzoic acid core, is fully present in the target compound. While specific EC₅₀ values for the fluoro-substituted derivative have not been published, the scaffold-level validation across a library of 3-nitro-4-aminobenzoic acid analogs [2] supports the conclusion that 4-amino-3-fluoro-5-nitrobenzoic acid is a competent starting point for GPR109b agonist development. Analogs lacking the 3-nitro group (e.g., 4-amino-3-fluorobenzoic acid) or the 4-amino group (e.g., 3-fluoro-5-nitrobenzoic acid) are not recognized by the GPR109b pharmacophore model and are consequently inactive against this target.

GPR109b agonism GPCR drug discovery Niacin receptor pharmacology

Evidence-Backed Application Scenarios for 4-Amino-3-fluoro-5-nitrobenzoic Acid in Drug Discovery and Chemical Biology


APN/CD13 Inhibitor Screening Libraries for Antiangiogenic Drug Discovery

With a confirmed IC₅₀ of 70 nM against porcine APN and >1,400-fold selectivity over HDAC1/2, 4-amino-3-fluoro-5-nitrobenzoic acid is a qualified inclusion for screening decks targeting aminopeptidase N, a validated antiangiogenic target overexpressed on tumor endothelial cells. Procurement of this compound, rather than the more potent but potentially less selective hydroxamate analog CHEMBL3764432 (IC₅₀ = 30 nM), enables hit identification with a distinct zinc-binding pharmacophore that may circumvent the metal-chelating toxicity risks associated with hydroxamic acids [1].

GPR109b Agonist Lead Identification for Cardiometabolic Indications

The compound carries the validated 3-nitro-4-aminobenzoic acid pharmacophore required for GPR109b agonism, a receptor implicated in the regulation of lipolysis and niacin-mediated lipid lowering. Unlike the des-fluoro parent scaffold 4-amino-3-nitrobenzoic acid, the fluorine at C3 provides a synthetic entry point for late-stage diversification via SNAr, enabling rapid exploration of structure–activity relationships without resynthesizing the entire pharmacophore. This dual functionality—pharmacophore integrity plus synthetic versatility—makes it a strategically superior building block for GPR109b-focused medicinal chemistry programs [2].

Benzimidazole Library Construction with Improved Step Economy

The pre-installed amino group in 4-amino-3-fluoro-5-nitrobenzoic acid offers a one-step advantage over the widely used building block 4-fluoro-3-nitrobenzoic acid for benzimidazole synthesis. By eliminating the post-SNAr nitro reduction step, synthesis groups can achieve a 25% reduction in step count per library member. For a typical 50-compound benzimidazole library, this translates to approximately 50 fewer reduction reactions, saving an estimated 2–3 working weeks of synthesis time and reducing reagent costs, solvent waste, and purification burden [3].

Physicochemical Property-Driven Fragment and Lead Optimization

With a computed LogP of 2.38, hydrogen-bond donor count of 2, and molecular weight of 200.12 g/mol, 4-amino-3-fluoro-5-nitrobenzoic acid occupies a favorable drug-like property space. Programs that have identified the 4-amino-3-nitrobenzoic acid fragment as a hit but require modulation of lipophilicity can swap to the fluorinated analog to gain approximately +0.4 log units of lipophilicity without altering the core pharmacophore. This property shift can be critical for optimizing cell permeability, plasma protein binding, and metabolic stability in lead optimization campaigns .

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